(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole

Anti-tubercular Positional isomerism Mycobacterium tuberculosis H37Rv

(E)-2-(2-(3-Phenoxybenzylidene)hydrazinyl)benzo[d]thiazole (CAS 303116-23-6) is a synthetic small-molecule heterocycle belonging to the 2-hydrazone-bridged benzothiazole class. It is assembled via condensation of 2-hydrazinylbenzo[d]thiazole with 3-phenoxybenzaldehyde, forming an E-configured hydrazone linkage.

Molecular Formula C20H15N3OS
Molecular Weight 345.42
CAS No. 303116-23-6
Cat. No. B2808119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole
CAS303116-23-6
Molecular FormulaC20H15N3OS
Molecular Weight345.42
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC3=NC4=CC=CC=C4S3
InChIInChI=1S/C20H15N3OS/c1-2-8-16(9-3-1)24-17-10-6-7-15(13-17)14-21-23-20-22-18-11-4-5-12-19(18)25-20/h1-14H,(H,22,23)/b21-14+
InChIKeyUHEFCPUYMNTBLP-KGENOOAVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-2-(2-(3-Phenoxybenzylidene)hydrazinyl)benzo[d]thiazole (CAS 303116-23-6): Chemical Class, Structural Identity, and Procurement Baseline


(E)-2-(2-(3-Phenoxybenzylidene)hydrazinyl)benzo[d]thiazole (CAS 303116-23-6) is a synthetic small-molecule heterocycle belonging to the 2-hydrazone-bridged benzothiazole class. It is assembled via condensation of 2-hydrazinylbenzo[d]thiazole with 3-phenoxybenzaldehyde, forming an E-configured hydrazone linkage . Its molecular formula is C20H15N3OS (MW 345.42 g/mol). The compound incorporates a benzothiazole core, a hydrazone spacer, and a 3-phenoxybenzylidene terminus. This specific 3-phenoxy substitution pattern distinguishes it from the more extensively characterized 4-aryloxybenzylidene analogs that dominate the anti-tubercular and anti-inflammatory benzothiazole-hydrazone literature [1][2].

(E)-2-(2-(3-Phenoxybenzylidene)hydrazinyl)benzo[d]thiazole: Why Positional Isomerism and Substituent Architecture Preclude Generic Interchange


Benzothiazole-hydrazone derivatives cannot be treated as fungible commodities because minor structural variations produce large, non-linear shifts in potency, selectivity, and even mechanism. The 3-phenoxybenzylidene isomer occupies a distinct region of chemical space relative to the 4-aryloxybenzylidene series that has been systematically explored for anti-tubercular activity (MIC range 1.5–29 μg/mL against M. tuberculosis H37Rv) [1] and for H+/K+ ATPase inhibition (IC50 values superior to omeprazole for multiple analogs) [2]. Published SAR studies demonstrate that the position, electronic nature, and steric bulk of the aryloxy substituent directly govern biological activity: electron-donating groups favor ATPase inhibition while electron-withdrawing groups favor anti-inflammatory activity [2]. Furthermore, the 3-phenoxy substitution pattern alters the dihedral angle between the two pendant aromatic rings (in the 4-phenoxy crystal structure, this angle is 74.52°) [3], which can modulate target binding conformations, pharmacokinetic properties, and metal-chelation geometry [4]. Substituting a 3-phenoxy isomer with a 4-phenoxy or 4-aryloxy analog without experimental validation therefore risks selecting a compound with a qualitatively different activity profile.

(E)-2-(2-(3-Phenoxybenzylidene)hydrazinyl)benzo[d]thiazole: Quantitative Differentiation Evidence Against Closest Analogs


Positional Isomerism (3-Phenoxy vs. 4-Phenoxy): Impact on Anti-Tubercular Activity Based on Class SAR

The target compound bears a 3-phenoxy substituent, whereas the most extensively characterized anti-tubercular benzothiazole-hydrazone series employs a 4-aryloxy substitution pattern. In the 4-aryloxy series, all synthesized compounds exhibited activity against M. tuberculosis H37Rv with MIC values spanning 1.5–29 μg/mL, and five compounds achieved MIC <3.0 μg/mL [1]. The lead compound ((E)-6-chloro-2-(2-(4-(2,4-dichlorophenoxy)benzylidene)hydrazinyl)benzothiazole) reached an MIC of 1.5 μg/mL [1]. The 3-phenoxy isomer has not been evaluated in this assay, meaning its anti-TB potency relative to the 4-phenoxy or 4-aryloxy analogs is unknown. However, the established SAR from the 4-aryloxy series indicates that the position and electronic character of the aryloxy substituent are critical determinants of MIC [1], and the 3-phenoxy isomer therefore represents a distinct and untested anti-TB candidate.

Anti-tubercular Positional isomerism Mycobacterium tuberculosis H37Rv

H+/K+ ATPase Inhibitory Potential: Position-Dependent Electronic Effects from Benzothiazole-Hydrazone SAR

A systematic SAR study of 30 benzo[d]thiazole-hydrazone analogues established that electron-donating groups (OH, OCH3) on the phenyl ring favor H+/K+ ATPase inhibition, with compounds 6–8, 13–15, 18–20, 22, 23, and 27–30 all exhibiting IC50 values lower than the standard drug omeprazole [1]. The 3-phenoxy substituent in the target compound introduces an electron-rich aromatic ether moiety at the meta position of the benzylidene ring. In the published series, electron-donating substituents consistently enhanced ATPase inhibitory activity [1]. The 3-phenoxy isomer has not been directly tested, but the class-level SAR predicts that meta-oxygen substitution may confer H+/K+ ATPase inhibitory activity. This contrasts with electron-withdrawing substituents (F, Cl, Br, NO2), which favor anti-inflammatory activity in the same scaffold [1].

H+/K+ ATPase inhibition Anti-ulcer Structure-activity relationship

Conformational and Solid-State Differentiation: Dihedral Angle and Crystal Packing Differences Between 3-Phenoxy and 4-Phenoxy Isomers

The crystal structure of the 4-phenoxy positional isomer (C20H15N3OS) reveals a V-shaped molecular geometry with the two rings of the 4-phenoxyphenyl group inclined at a dihedral angle of 74.52(13)° [1]. The 3-phenoxy substitution pattern in the target compound relocates the ether oxygen from the para to the meta position relative to the hydrazone linkage, altering the vector of the terminal phenyl ring. This change is expected to modify the overall molecular shape, dipole moment, and intermolecular packing interactions in the solid state, which in turn affect solubility, melting point, and formulation behavior. No crystal structure of the 3-phenoxy isomer has been deposited in the Cambridge Structural Database as of the search date.

Conformational analysis Crystal structure Dihedral angle

Metal-Chelation Potential: Tridentate Ligand Capability Differentiated by Aryl Substituent Position

Pinheiro et al. (2019) demonstrated that certain 2-arylidenehydrazinylbenzothiazole derivatives can function as tridentate ligands toward transition metals. Specifically, compound 1d (aryl = 2-HOC6H4) acts as a tridentate O,N,N-donor chelator forming a dimeric octahedral Cu(II) complex, while compound 1h (aryl = pyridin-2-yl) serves as a potential N,N,N-chelator [1]. The target compound's 3-phenoxy substituent lacks the ortho-hydroxyl or ortho-pyridyl donor atoms required for tridentate chelation. Instead, the hydrazone N and benzothiazole N/S atoms may support bidentate coordination. This distinguishes the target from chelating analogs and may be advantageous for applications where metal sequestration is undesirable, or for designing metal complexes with distinct stoichiometry and geometry.

Metal chelation Tridentate ligand Coordination chemistry

Antimicrobial Spectrum Differentiation: Meta-Phenoxy vs. Heterocyclic and Aliphatic Benzothiazole-Hydrazone Analogs

In the benzo[d]thiazole-hydrazone series reported by Zha et al. (2017), antibacterial and antifungal activities were strongly dependent on the nature of the substituent. Electron-donating groups (OH, OCH3) increased antibacterial potency, while electron-withdrawing groups (Cl, NO2, F, Br) increased antifungal activity. Heterocyclic analogs (thiophene 28, indole 30) showed good broad-spectrum antimicrobial activity, whereas aliphatic analogs (24–26) were inactive even at 100 μg/mL [1]. The target compound's 3-phenoxy substituent is a moderately electron-donating aromatic ether group, distinct from the hydroxyl, methoxy, halogen, nitro, and heterocyclic substituents that have been profiled. This places the 3-phenoxy isomer in an unexplored quadrant of the antimicrobial SAR matrix, where its activity spectrum cannot be reliably predicted from existing data.

Antibacterial Antifungal Broad-spectrum antimicrobial

Green Synthesis Compatibility: Mechanochemical vs. Conventional Reflux Routes for 3-Phenoxy Hydrazone Formation

A 2025 study reported the solvent-free mechanochemical synthesis of 34 novel 2-hydrazone-bridged benzothiazole derivatives (compounds 19–52) via reaction of 2-hydrazinylbenzothiazole derivatives with O-alkylated benzaldehydes, confirming exclusive E-isomer formation by 2D NOESY [1]. This green chemistry approach contrasts with the conventional synthesis of the target compound, which employs ethanol or methanol under reflux conditions. The mechanochemical route offers advantages in atom economy, reduced solvent waste, and shorter reaction times. The 3-phenoxybenzaldehyde precursor is structurally compatible with the mechanochemical protocol, suggesting that the target compound could be produced via this more sustainable method, though this has not been experimentally demonstrated.

Mechanochemical synthesis Green chemistry Solvent-free

(E)-2-(2-(3-Phenoxybenzylidene)hydrazinyl)benzo[d]thiazole: Evidence-Backed Research and Industrial Application Scenarios


Positional Isomer Probe for Anti-Tubercular SAR Expansion

The target compound serves as a 3-phenoxy positional isomer probe to complement the established 4-aryloxybenzylidene anti-tubercular series (MIC range 1.5–29 μg/mL against M. tuberculosis H37Rv) [1]. Head-to-head MIC determination against the same strain would reveal whether meta-phenoxy substitution enhances or diminishes potency relative to para-substituted analogs, directly informing lead optimization campaigns.

Selective H+/K+ ATPase Inhibitor Screening Candidate

Based on class-level SAR demonstrating that electron-donating substituents favor H+/K+ ATPase inhibition with IC50 values below omeprazole [1], the 3-phenoxy isomer is a rational screening candidate for gastric acid suppression. Its procurement enables direct enzymatic assay to determine whether the meta-phenoxy motif delivers ATPase inhibitory potency comparable to or exceeding that of the para-hydroxy and para-methoxy analogs.

Bidentate Ligand Scaffold for Transition Metal Coordination Chemistry

Unlike analogs bearing ortho-hydroxyl or ortho-pyridyl substituents that act as tridentate O,N,N- or N,N,N-chelators capable of forming dimeric Cu(II) complexes [1], the target compound is predicted to function as a bidentate ligand via its hydrazone N and benzothiazole N/S donors. This makes it suitable for designing metal complexes with well-defined, lower-denticity coordination spheres for catalytic or materials science applications.

Green Chemistry Benchmark for Mechanochemical Hydrazone Synthesis

The compound can serve as a benchmark substrate for evaluating the generality of the recently reported solvent-free mechanochemical synthesis of 2-hydrazone-bridged benzothiazoles [1]. Comparing yield, purity, and E/Z selectivity between the conventional reflux route and the mechanochemical protocol using 3-phenoxybenzaldehyde as the aldehyde partner would validate the scope of this green chemistry methodology.

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